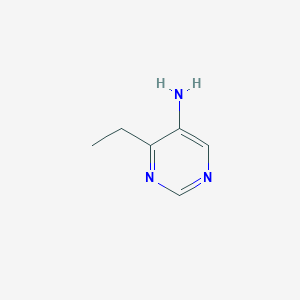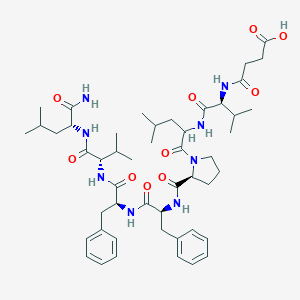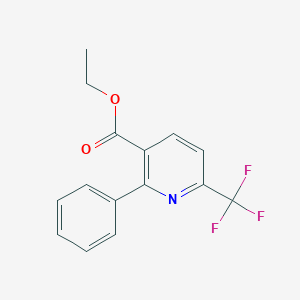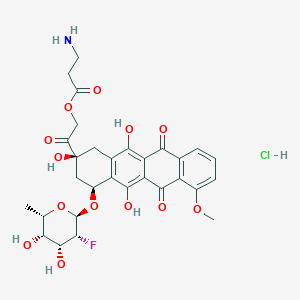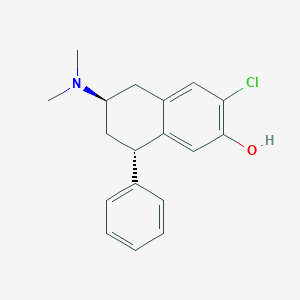
1-Phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene, commonly known as AG-3-5, is a chemical compound that has been extensively studied for its potential applications in scientific research. AG-3-5 is a synthetic compound that belongs to the class of naphthalene derivatives and has been found to exhibit several interesting biochemical and physiological effects.
Applications De Recherche Scientifique
AG-3-5 has been extensively studied for its potential applications in scientific research. It has been found to exhibit several interesting biochemical and physiological effects, making it a valuable tool for studying various biological processes. AG-3-5 has been used in studies related to the nervous system, cardiovascular system, and cancer research.
Mécanisme D'action
The exact mechanism of action of AG-3-5 is not fully understood. However, it has been proposed that AG-3-5 acts as a partial agonist of the 5-HT1A receptor, a subtype of the serotonin receptor. This activation of the 5-HT1A receptor is believed to be responsible for the observed effects of AG-3-5.
Effets Biochimiques Et Physiologiques
AG-3-5 has been found to exhibit several interesting biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects in animal models. AG-3-5 has also been found to have vasodilatory effects, making it a potential candidate for the treatment of hypertension. Additionally, AG-3-5 has been shown to exhibit anticancer activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
AG-3-5 has several advantages as a tool for scientific research. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. AG-3-5 has also been extensively studied, and its effects are well-documented. However, there are also some limitations to using AG-3-5 in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, AG-3-5 has not been extensively studied in humans, which means that its effects in humans are not well-known.
Orientations Futures
There are several potential future directions for research on AG-3-5. One area of interest is the potential use of AG-3-5 as a treatment for hypertension. Further studies are needed to determine the efficacy of AG-3-5 in treating hypertension in vivo. Another area of interest is the potential use of AG-3-5 as an anticancer agent. Additional studies are needed to determine the mechanism of action of AG-3-5 in cancer cells and to determine its efficacy in vivo. Finally, further studies are needed to fully understand the mechanism of action of AG-3-5 and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of AG-3-5 involves the reaction of 1,2,3,4-tetrahydronaphthalene with dimethylamine and chloroacetyl chloride in the presence of a base catalyst. The reaction proceeds through a series of steps, resulting in the formation of AG-3-5 as the final product. The purity of AG-3-5 can be increased by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
152722-42-4 |
|---|---|
Nom du produit |
1-Phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene |
Formule moléculaire |
C18H20ClNO |
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
(6R,8S)-3-chloro-6-(dimethylamino)-8-phenyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C18H20ClNO/c1-20(2)14-8-13-9-17(19)18(21)11-16(13)15(10-14)12-6-4-3-5-7-12/h3-7,9,11,14-15,21H,8,10H2,1-2H3/t14-,15-/m0/s1 |
Clé InChI |
XZCKHECUBFUSAR-GJZGRUSLSA-N |
SMILES isomérique |
CN(C)[C@@H]1C[C@H](C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3 |
SMILES |
CN(C)C1CC(C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3 |
SMILES canonique |
CN(C)C1CC(C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3 |
Synonymes |
1-phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene Cl,OH-PAT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



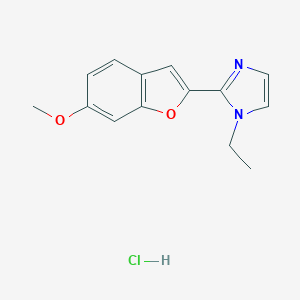
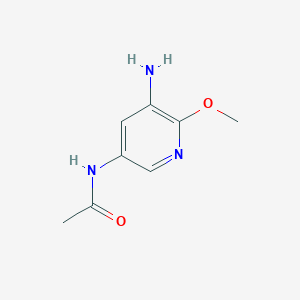
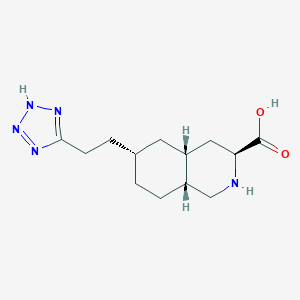
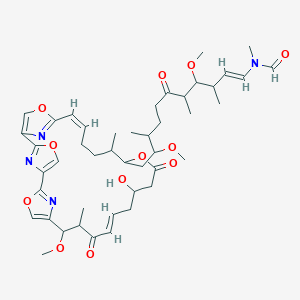

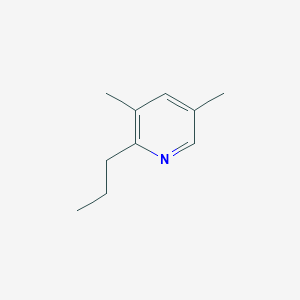
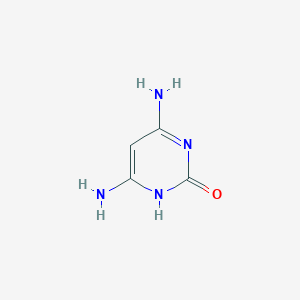
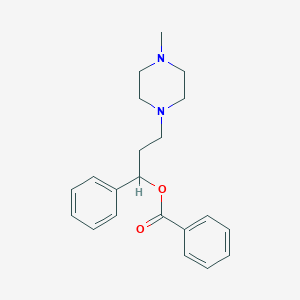
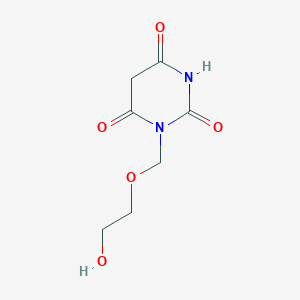
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
